molecular formula C17H18FNO3S B2518573 4-(benzylsulfonyl)-N-(4-fluorophenyl)butanamide CAS No. 922468-34-6

4-(benzylsulfonyl)-N-(4-fluorophenyl)butanamide

Cat. No.: B2518573
CAS No.: 922468-34-6
M. Wt: 335.39
InChI Key: LBUPZFYSGDXVTQ-UHFFFAOYSA-N
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Description

4-(benzylsulfonyl)-N-(4-fluorophenyl)butanamide is a useful research compound. Its molecular formula is C17H18FNO3S and its molecular weight is 335.39. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Material Science

Polymeric Membrane Development : Research involving Poly[(4-aminophenyl)sulfonyl]butanediamide (PASB) highlights the synthesis and characterization of novel polymers for desalination and water treatment applications. These polymers, when blended with Polysulfone, demonstrate significant improvements in hydrophilicity, salt rejection, and antifouling properties, suggesting potential applications of related sulfonamide compounds in environmental science and engineering (Padaki et al., 2013).

Analytical Chemistry

Chromatographic Techniques : The utility of similar sulfonamide compounds in analytical chemistry is demonstrated through the development of methods for the simultaneous determination of thiols and disulfides. These methods employ derivatization reagents such as 4-(aminosulfonyl)-7-fluor-2,1,3,-benzoxadiazole for thiols, indicating the role of sulfonamide derivatives in enhancing analytical protocols for sensitive and selective detection of biological and environmental analytes (Toyo’oka et al., 1988).

Fluorine Chemistry

Fluoroalkylation and Aryl Migration : Studies on fluorinated sulfinate salts for fluoroalkylation/aryl migration of conjugated N-arylsulfonylated amides demonstrate advanced methodologies in organic synthesis, where the incorporation of fluorine atoms into molecules significantly alters their physical, chemical, and biological properties. These transformations showcase the potential applications of 4-(benzylsulfonyl)-N-(4-fluorophenyl)butanamide in synthesizing fluorinated compounds with enhanced activity or stability (He et al., 2015).

Drug Discovery and Pharmacology

Anticonvulsant Activity : The structural modification of sulfonamide derivatives has led to the discovery of new classes of anticonvulsants. For instance, the development of 2-[(arylalky)amino]alkanamide derivatives from sulfonamide-based leads demonstrates the critical role of structural optimization in enhancing the efficacy and safety of pharmaceutical compounds. This highlights the potential of related sulfonamide compounds in therapeutic applications, including epilepsy treatment (Pevarello et al., 1998).

Mechanism of Action

The mechanism of action of this compound is not known as it seems to be a novel compound .

Properties

IUPAC Name

4-benzylsulfonyl-N-(4-fluorophenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FNO3S/c18-15-8-10-16(11-9-15)19-17(20)7-4-12-23(21,22)13-14-5-2-1-3-6-14/h1-3,5-6,8-11H,4,7,12-13H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBUPZFYSGDXVTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)CCCC(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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